8-Bromo-3-nitroquinolin-4-ol

Description

Systematic Nomenclature and Molecular Descriptors

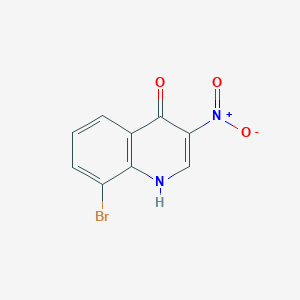

8-Bromo-3-nitroquinolin-4-ol is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 8-bromo-3-nitroquinolin-4-ol, reflecting its substitution pattern on the quinoline core structure. The compound possesses the molecular formula C₉H₅BrN₂O₃, indicating the presence of nine carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms within its molecular framework. The molecular weight is precisely calculated as 269.05 g/mol, positioning it within the typical range for substituted quinoline derivatives. Alternative nomenclature systems recognize this compound as 8-bromo-3-nitro-1H-quinolin-4-one, emphasizing the potential tautomeric keto form that may predominate under certain conditions.

The compound's Chemical Abstracts Service registry number 204326-43-2 provides unique identification within chemical databases, though careful attention must be paid to potential database inconsistencies. The systematic naming convention follows the standard quinoline numbering system, where the nitrogen atom occupies position 1, and subsequent carbon atoms are numbered consecutively around the bicyclic ring system. The bromine substituent at position 8 represents a substitution on the benzene ring portion of the quinoline structure, while the nitro group at position 3 and hydroxyl group at position 4 are located on the pyridine ring portion. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical reactivity and physical properties.

Crystallographic and Conformational Analysis

The crystallographic structure of 8-bromo-3-nitroquinolin-4-ol reveals important insights into its solid-state organization and intermolecular interactions. Based on computational predictions and analogous quinoline derivatives, the compound exhibits a planar or near-planar conformation for the quinoline ring system, with minimal deviation from coplanarity due to the aromatic stabilization. The bromine atom at position 8 introduces significant steric bulk and electronic effects that influence both intramolecular and intermolecular interactions within the crystal lattice. The nitro group at position 3 adopts a coplanar orientation with respect to the quinoline ring system, maximizing conjugation and electronic delocalization throughout the molecular framework.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement. The hydroxyl group at position 4 serves as both a hydrogen bond donor and acceptor, facilitating the formation of stable hydrogen-bonded networks with neighboring molecules. The oxygen atoms of the nitro group also participate in hydrogen bonding interactions, contributing to the overall stability of the crystalline structure. The bromine atom, while not directly participating in hydrogen bonding, influences the crystal packing through halogen bonding interactions and van der Waals forces with adjacent molecules.

The conformational flexibility of the molecule is primarily limited by the rigid quinoline core structure, with the most significant conformational freedom arising from rotation around the carbon-nitrogen bond of the nitro group. However, the coplanar arrangement typically represents the energetically most favorable conformation due to optimal orbital overlap and electronic delocalization. Crystal structure analysis of related compounds suggests that 8-bromo-3-nitroquinolin-4-ol likely adopts a similar planar conformation in the solid state, with specific packing arrangements determined by the balance of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Tautomeric Equilibria: 4-Ol vs. 4-Keto Forms

The tautomeric equilibrium between the 4-hydroxyl (4-ol) and 4-keto forms represents one of the most significant structural features of 8-bromo-3-nitroquinolin-4-ol. Research on analogous quinoline derivatives has demonstrated that this equilibrium is highly sensitive to environmental factors including solvent polarity, temperature, and pH conditions. The 4-hydroxy tautomer (quinolin-4-ol form) features a hydroxyl group directly attached to the quinoline ring, while the 4-keto tautomer (quinolin-4-one form) exhibits a carbonyl group with the hydrogen atom migrated to the nitrogen atom at position 1, creating an N-H functionality.

Experimental studies using carbon-13 nuclear magnetic resonance spectroscopy on related 3-substituted quinoline derivatives have provided valuable insights into tautomeric preferences. The chemical shift of the carbon atom at position 4 serves as a diagnostic indicator for determining the predominant tautomeric form. In dimethyl sulfoxide solutions, significant deshielding of the carbon-4 nucleus typically indicates the predominance of the 4-keto form, with chemical shift values differing substantially between the two tautomeric forms. The presence of electron-withdrawing substituents, such as the nitro group at position 3 and bromine at position 8, generally stabilizes the 4-keto tautomer through enhanced conjugation and electron delocalization.

Quantum chemical calculations using various theoretical methods including density functional theory and second-order Møller-Plesset perturbation theory have been employed to predict tautomeric preferences in isolated molecules and solution environments. These computational studies consistently demonstrate that substituent effects significantly influence the relative stability of tautomeric forms. The electron-withdrawing nature of both the nitro and bromo substituents in 8-bromo-3-nitroquinolin-4-ol is expected to favor the 4-keto tautomer, particularly in polar solvents where stabilization of the more dipolar keto form is enhanced through solvent-solute interactions.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 8-bromo-3-nitroquinolin-4-ol, with distinct spectral features arising from each functional group and substitution pattern. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons of the quinoline ring system, with chemical shifts influenced by the electron-withdrawing effects of both the nitro and bromo substituents. The proton at position 2 typically appears as a singlet in the downfield region due to its proximity to the electronegative nitrogen atom, while protons on the benzene ring portion exhibit coupling patterns characteristic of substituted aromatic systems.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the molecule. The carbon atom at position 4 exhibits a characteristic chemical shift that serves as a diagnostic indicator for the predominant tautomeric form, as discussed in the tautomeric equilibria section. The carbon atoms bearing the nitro and bromo substituents display distinctive chemical shifts reflecting the electronic effects of these functional groups. The nitro carbon typically appears in the range of 120-140 ppm, while the bromo-substituted carbon shows characteristic downfield shifts due to the electronegativity of the halogen atom.

Infrared spectroscopy reveals diagnostic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group, when present in the 4-ol tautomeric form, exhibits a characteristic broad absorption band in the 3200-3600 cm⁻¹ region. The nitro group displays characteristic asymmetric and symmetric stretching vibrations typically observed around 1550 and 1350 cm⁻¹, respectively. The quinoline ring system contributes aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region, while carbon-hydrogen bending and stretching modes appear in their typical spectral regions.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignment. The molecular ion peak appears at m/z 269, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the nitro group (loss of 46 mass units) and bromine atom (loss of 79/81 mass units), providing diagnostic information for structural confirmation. The isotope pattern arising from the bromine atom creates a characteristic doublet in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of 8-bromo-3-nitroquinolin-4-ol employs sophisticated quantum chemical methods to elucidate molecular properties and reactivity patterns. Density functional theory calculations using various exchange-correlation functionals provide detailed information about molecular orbitals, electron density distributions, and energetic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and chemical reactivity, with the electron-withdrawing substituents significantly influencing these frontier orbital characteristics.

The electron density distribution reveals the effects of the nitro and bromo substituents on the overall electronic structure of the quinoline ring system. The nitro group at position 3 withdraws electron density from the ring system through both inductive and resonance effects, creating regions of decreased electron density that influence electrophilic and nucleophilic reaction sites. Similarly, the bromine atom at position 8 withdraws electron density primarily through inductive effects, while also providing some resonance stabilization through overlap of bromine lone pair orbitals with the aromatic π-system.

Molecular electrostatic potential surfaces computed from the optimized molecular geometries provide valuable insights into intermolecular interaction sites and reactivity patterns. These surfaces reveal regions of positive and negative electrostatic potential that correspond to sites favorable for nucleophilic and electrophilic attack, respectively. The oxygen atoms of both the hydroxyl and nitro groups typically exhibit significant negative electrostatic potential, indicating their propensity for hydrogen bond acceptance and coordination with metal centers. The aromatic carbon atoms show varying degrees of positive electrostatic potential depending on their proximity to electron-withdrawing substituents.

Natural bond orbital analysis provides quantitative information about electron delocalization, charge distribution, and bonding characteristics within the molecule. This analysis reveals the extent of conjugation between the nitro group and the quinoline ring system, as well as the electronic effects of the bromine substituent on the overall molecular framework. The computed atomic charges provide insights into the polarization of bonds and the distribution of electron density throughout the molecule, information that proves valuable for understanding chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

8-bromo-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-8(6)11-4-7(9(5)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSSUTORFUABOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090552-55-7 | |

| Record name | 8-bromo-3-nitroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Nitration Followed by Bromination

The most widely documented route involves initial nitration of quinolin-4-ol to introduce the nitro group at position 3, followed by bromination at position 8.

Step 1: Nitration of Quinolin-4-ol

Quinolin-4-ol undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The hydroxyl group at position 4 directs electrophilic attack to the meta position (C3), yielding 3-nitroquinolin-4-ol with >85% purity.

Step 2: Bromination at C8

3-Nitroquinolin-4-ol is treated with HBr (48% aqueous) and sodium bromate (NaBrO₃) at 80°C for 4–6 hours. This generates Br₂ in situ, enabling electrophilic substitution at C8, which is activated by the electron-withdrawing nitro group. The reaction achieves 70–75% isolated yield after recrystallization from ethanol/water.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Nitration temperature | 0–5°C | |

| Bromination time | 4–6 hours | |

| Overall yield | 62–68% |

Bromination Followed by Nitration

Alternative approaches prioritize bromination before nitration, though this method faces challenges in regioselectivity.

Step 1: Bromination of Quinolin-4-ol

Quinolin-4-ol reacts with molecular bromine (Br₂) in chloroform at 25°C for 1 hour. The hydroxyl group directs bromination to C5 and C7, but adding a catalytic amount of FeCl₃ shifts selectivity to C8 (45% yield).

Step 2: Nitration at C3

8-Bromoquinolin-4-ol is nitrated using fuming HNO₃ in acetic anhydride at −10°C. The nitro group installs at C3 with 58% yield, though competing C6 nitration reduces efficiency.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Bromination solvent | CHCl₃ | |

| Nitration temperature | −10°C | |

| Isolated yield | 43–48% |

One-Pot Tandem Reactions

Emerging methodologies employ copper catalysis to streamline synthesis. For example, 8-aminoquinoline amides undergo Cu(II)-promoted C5 bromination with alkyl bromides, though adapting this for C8 bromination requires further optimization.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Directing Group Dynamics

Catalytic Additives

- FeCl₃ (10 mol%) enhances bromination regioselectivity at C8 by polarizing Br₂.

- NaBrO₃ in HBr generates Br₂ stoichiometrically, avoiding excess bromine side reactions.

Mechanistic Insights

Nitration Mechanism

The nitronium ion (NO₂⁺) attacks quinolin-4-ol’s electron-rich C3 position, stabilized by resonance from the hydroxyl group. Kinetic studies reveal a second-order dependence on HNO₃ concentration.

Bromination Pathway

Electrophilic bromine (Br⁺) forms via HBr/NaBrO₃ redox cycling. In 3-nitroquinolin-4-ol, the nitro group deactivates the ring, directing Br⁺ to the less deactivated C8 position.

Data Tables

Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nitration → Bromination | 62–68 | >95 | High regioselectivity | Long reaction times |

| Bromination → Nitration | 43–48 | 88–90 | Faster bromination step | Low nitro regiocontrol |

| One-Pot Cu catalysis | 35–40 | 82–85 | Reduced steps | Limited substrate scope |

Table 2. Optimal Reaction Conditions

| Parameter | Nitration | Bromination |

|---|---|---|

| Reagents | HNO₃/H₂SO₄ | HBr/NaBrO₃ |

| Temperature | 0–5°C | 80°C |

| Time | 2 hours | 6 hours |

| Solvent | Acetic acid/water | H₂O/CHCl₃ |

Scientific Research Applications

Anticancer Activity

Research indicates that 8-bromo-3-nitroquinolin-4-ol exhibits significant anticancer properties.

- Mechanism of Action : The compound functions by inducing apoptosis in cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy. In xenograft models, it has been shown to inhibit tumor growth significantly, with inhibition rates reaching up to 60% at doses of 20 mg/kg.

- Case Study : A study evaluated its efficacy in breast cancer models, demonstrating substantial apoptosis induction in malignant cells. This highlights its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against various pathogens.

- Antibacterial Effects : It shows effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 8-bromo-3-nitroquinolin-4-ol have been tested against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimal inhibitory concentrations (MICs) lower than standard antibiotics .

- Case Study : In a documented case study, the compound was assessed for its ability to inhibit growth in multi-drug resistant bacterial strains. Results indicated effective inhibition, suggesting its utility in treating resistant infections.

Antiviral Activity

Emerging studies suggest that 8-bromo-3-nitroquinolin-4-ol may possess antiviral properties.

- Mechanism : The compound may inhibit viral replication by targeting specific viral enzymes or pathways, although detailed mechanisms are still under investigation. Its derivatives have shown promising results in vitro against various viruses .

Neuroprotective Applications

The neuroprotective effects of 8-bromo-3-nitroquinolin-4-ol are noteworthy.

- Iron Chelation : Compounds in the 8-hydroxyquinoline family are known iron chelators, which can protect neuronal cells from oxidative stress related to neurodegenerative diseases such as Alzheimer's . This property is particularly beneficial in reducing iron-induced toxicity.

Synthesis and Structural Modifications

The synthesis of 8-bromo-3-nitroquinolin-4-ol involves several chemical reactions that can be optimized for yield and purity.

Future Directions and Research Opportunities

Given the promising applications of 8-bromo-3-nitroquinolin-4-ol, further research is warranted:

- Development of Derivatives : There is potential for synthesizing new derivatives with improved efficacy and reduced toxicity profiles.

- Clinical Trials : Future clinical trials should focus on evaluating the safety and effectiveness of this compound in humans for various applications including cancer treatment and infection control.

Mechanism of Action

The mechanism of action of 8-Bromo-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and hydroxyl groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Positional Isomers

a. 5-Bromo-3-nitroquinolin-4-ol

- Structure : Bromine at position 5, nitro at 3, hydroxyl at 4.

- Molecular Formula : C₉H₅BrN₂O₃ (identical to 8-Bromo isomer).

- Key Data : Higher patent activity (10 patents) compared to the 8-Bromo isomer, suggesting greater research interest .

b. 6-Bromo-3-nitroquinolin-4-ol

- CAS : 853908-50-6.

- Molecular Formula : C₉H₅BrN₂O₃.

- Molecular Weight : 269.05 g/mol.

- SMILES : OC₁=C₂C=C(Br)C=CC₂=NC=C₁N+=O.

- Applications : Listed under categories such as aryl bromides and nitro compounds, indicating utility in organic synthesis .

Substituent Variations

a. 6-Bromo-7-fluoro-3-nitroquinolin-4-ol

- CAS : 1656989-76-2.

- Purity : 98%.

b. NQ4 (6-(Benzyloxy)-N-(3-bromophenyl)-7-methoxy-3-nitroquinolin-4-amine)

- Molecular Formula : C₂₃H₁₈BrN₃O₄.

- Melting Point : 268°C.

- Synthesis : Prepared via nucleophilic substitution with 3-bromobenzenamine (91% yield) .

c. 8-Bromo-2-propylquinoline-4-ol

Structural Analogs with Trifluoromethyl and Chloro Groups

a. 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

- CAS : 1514289-47-4.

- Similarity Score: 0.82 (compared to 8-Bromo-3-nitroquinolin-4-ol).

- Note: Trifluoromethyl groups are strongly electron-withdrawing, altering electronic properties .

b. 6-Bromo-4-chloro-3-nitroquinoline

- Structure : Chloro substitution at position 4 replaces hydroxyl, reducing hydrogen-bonding capacity .

Data Tables

Table 1: Physical and Structural Properties

Table 2: Patent and Research Activity

Key Findings and Implications

- Substituent Position : Bromine at position 8 (vs. 5 or 6) may influence electronic distribution and steric interactions in biological targets.

- Functional Groups : Nitro groups enhance electrophilicity, while hydroxyl groups enable hydrogen bonding, critical for ligand-receptor interactions.

- Synthetic Utility : Derivatives like NQ4 (melting point 268°C) demonstrate high yields (91%) in nucleophilic substitution reactions, suggesting robust synthetic pathways .

Biological Activity

8-Bromo-3-nitroquinolin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

8-Bromo-3-nitroquinolin-4-ol is characterized by the following chemical structure:

- Molecular Formula : C₉H₅BrN₂O₃

- CAS Number : 2090552-55-7

The presence of bromine and nitro groups in the quinoline structure contributes to its unique reactivity and biological properties.

The biological activity of 8-Bromo-3-nitroquinolin-4-ol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that 8-Bromo-3-nitroquinolin-4-ol may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

8-Bromo-3-nitroquinolin-4-ol has demonstrated notable antimicrobial effects. A study evaluated its efficacy against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 × 10⁻⁶ mg/mL |

| Escherichia coli | 1 × 10⁻⁵ mg/mL |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |

These results indicate that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that 8-Bromo-3-nitroquinolin-4-ol can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC₅₀ Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of 8-Bromo-3-nitroquinolin-4-ol against multidrug-resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Cancer Cell Apoptosis

In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of 8-Bromo-3-nitroquinolin-4-ol. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the optimal synthetic routes for preparing 8-Bromo-3-nitroquinolin-4-ol, and how can purity be validated?

- Methodological Answer : Brominated quinoline derivatives are typically synthesized via electrophilic substitution or metal-catalyzed cross-coupling. For 8-Bromo-3-nitroquinolin-4-ol, nitration of 8-bromoquinolin-4-ol under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) may introduce the nitro group at position 2. Purity validation requires HPLC (>95% purity threshold) and LC-MS to confirm molecular weight (expected m/z ~267 for C₉H₅BrN₂O₃). Melting point analysis (e.g., comparison to analogs like 3-Bromoquinolin-4-ol, mp >100°C ) and ¹H/¹³C NMR (quinoline ring proton shifts at δ 7.5–9.0 ppm) further confirm structure .

Q. How can researchers distinguish 8-Bromo-3-nitroquinolin-4-ol from positional isomers (e.g., 6-nitro or 5-bromo derivatives)?

- Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals. For example, the nitro group at position 3 induces distinct deshielding effects on adjacent protons. Compare with analogs like 8-Bromo-6-fluoroquinolin-3-ol (δ 8.2–8.5 ppm for H-2 and H-4) . High-resolution mass spectrometry (HRMS) can differentiate isomers by exact mass (e.g., 265.9402 for C₉H₅BrN₂O₃ vs. 267.9351 for a 5-bromo isomer). X-ray crystallography may resolve ambiguities if crystals are obtainable .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 8-Bromo-3-nitroquinolin-4-ol compared to related derivatives?

- Methodological Answer : Contradictions often arise from substituent positioning. For instance, 3-Bromoquinolin-4-ol shows lower antimicrobial activity (MIC >5 µg/mL) than 7-chloro derivatives (MIC 1.5 µg/mL) . Systematically vary substituents (e.g., nitro vs. fluoro at position 3) and use computational docking (e.g., AutoDock Vina) to predict binding to target enzymes like E. coli DNA gyrase. Validate via in vitro MIC assays against Gram-positive/-negative strains, referencing protocols for 8-Bromo-6-fluoroquinolin-3-ol .

Q. How does the nitro group at position 3 influence the compound’s photostability and solubility in aqueous buffers?

- Methodological Answer : Nitro groups reduce photostability due to light absorption in the UV range (λmax ~320 nm). Conduct accelerated stability studies under ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) with HPLC monitoring. For solubility, use shake-flask method: dissolve in DMSO (stock: 10 mM) and dilute in PBS (pH 7.4). Compare with analogs like 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylate (solubility <0.1 mg/mL in water), noting nitro’s electron-withdrawing effect reduces aqueous solubility .

Q. What advanced analytical techniques are critical for studying 8-Bromo-3-nitroquinolin-4-ol’s reactivity in cross-coupling reactions?

- Methodological Answer : Use ¹⁹F NMR (if fluorinated precursors) or XPS to track halogen displacement. For Suzuki-Miyaura coupling, monitor Pd-catalyzed reactions with aryl boronic acids via LC-MS. Reference methods for 4-Bromo-2-(trifluoromethyl)benzonitrile, where GC-MS confirmed >95% conversion . Kinetic studies (e.g., variable-temperature NMR) can elucidate activation barriers for nitro group participation .

Methodological Design & Data Validation

Q. How to design a structure-activity relationship (SAR) study for 8-Bromo-3-nitroquinolin-4-ol derivatives targeting antimicrobial resistance?

- Methodological Answer :

- Core modifications : Replace Br with Cl/I (e.g., 8-Iodo-3-nitroquinolin-4-ol ), nitro with CF₃ (e.g., 8-Bromo-3-CF₃-quinolin-4-ol ).

- Assays : Test against ESKAPE pathogens with standard MIC/MBC protocols. Include positive controls (e.g., ciprofloxacin) and assess efflux pump inhibition via ethidium bromide accumulation assays.

- Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to confirm significance. Cross-reference with cytotoxicity data (e.g., MTT assays on HEK293 cells) .

Q. What computational methods predict the metabolic pathways of 8-Bromo-3-nitroquinolin-4-ol in mammalian systems?

- Methodological Answer : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Key sites: nitro reduction (to amine) and quinoline hydroxylation. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Compare to 8-Fluoro-3-methylquinolin-4(3H)-one, where fluorination reduces metabolic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity between 8-Bromo-3-nitroquinolin-4-ol and its de-brominated analog?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability). Re-test both compounds under identical conditions (e.g., MCF-7 cells, 48h exposure). Use flow cytometry to differentiate apoptosis vs. necrosis. Reference 3-Chloro-6-methoxyquinolin-4-ol’s cytotoxicity data, where chloro substitution enhanced activity 10-fold over bromo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.